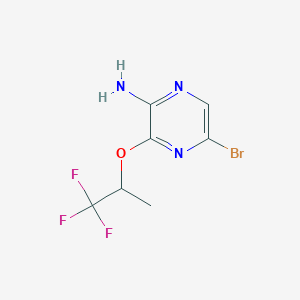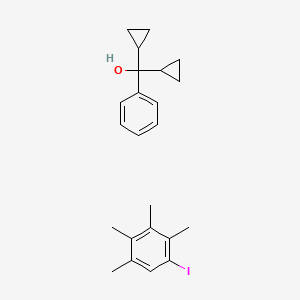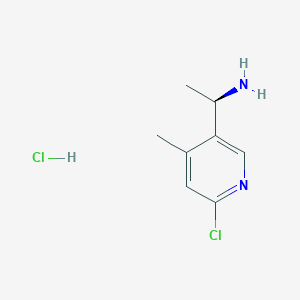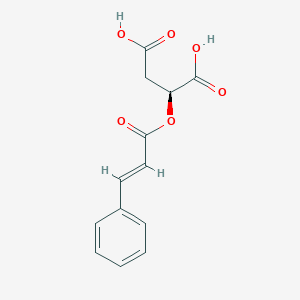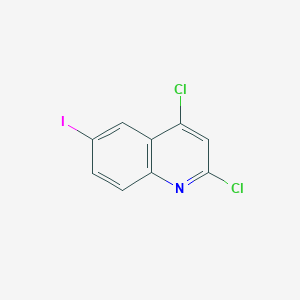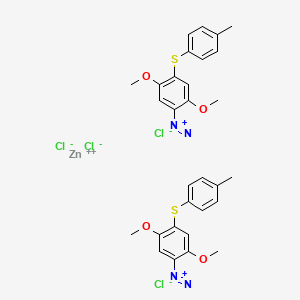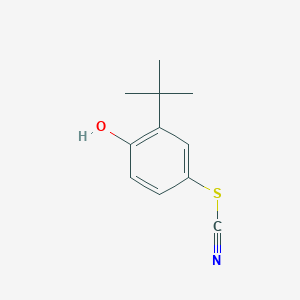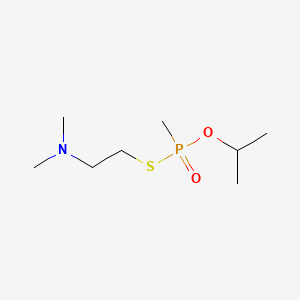![molecular formula C18H26N2O2 B12816850 tert-Butyl 3-(1,3,4,5-tetrahydro-2H-benzo[c]azepin-2-yl)azetidine-1-carboxylate](/img/structure/B12816850.png)
tert-Butyl 3-(1,3,4,5-tetrahydro-2H-benzo[c]azepin-2-yl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(1,3,4,5-tetrahydro-2H-benzo[c]azepin-2-yl)azetidine-1-carboxylate is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that includes an azetidine ring and a benzo[c]azepine moiety, making it a valuable candidate for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(1,3,4,5-tetrahydro-2H-benzo[c]azepin-2-yl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzo[c]azepine Moiety: This step involves the cyclization of appropriate precursors to form the benzo[c]azepine ring.
Introduction of the Azetidine Ring: The azetidine ring is introduced through a nucleophilic substitution reaction.
tert-Butyl Protection: The final step involves the protection of the carboxylate group with a tert-butyl group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-(1,3,4,5-tetrahydro-2H-benzo[c]azepin-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzo[c]azepine moiety or the azetidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the aromatic ring or the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Aplicaciones Científicas De Investigación
tert-Butyl 3-(1,3,4,5-tetrahydro-2H-benzo[c]azepin-2-yl)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-cancer and anti-inflammatory properties.
Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: The compound serves as a tool for probing biological pathways and understanding the molecular mechanisms of disease.
Industrial Applications: It is used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(1,3,4,5-tetrahydro-2H-benzo[c]azepin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain kinases or interfere with the function of specific proteins, leading to altered cellular signaling and therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound shares the tert-butyl protection and aromatic ring but differs in its core structure.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate: Another similar compound with a different core structure but similar functional groups.
Uniqueness
tert-Butyl 3-(1,3,4,5-tetrahydro-2H-benzo[c]azepin-2-yl)azetidine-1-carboxylate is unique due to its combination of the azetidine ring and benzo[c]azepine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C18H26N2O2 |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
tert-butyl 3-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-12-16(13-20)19-10-6-9-14-7-4-5-8-15(14)11-19/h4-5,7-8,16H,6,9-13H2,1-3H3 |
Clave InChI |
DBNRYMHBDBTIJP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)N2CCCC3=CC=CC=C3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




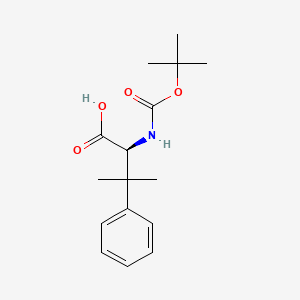

![5-chloro-6-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12816797.png)
